

An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitropyridine

Cat. No.: B044452

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3,5-Dibromo-4-nitropyridine** (CAS No. 121263-11-4). This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, comprising a pyridine ring substituted with two bromine atoms and a nitro group, offer multiple reaction sites for further chemical modifications. This document summarizes its known physical and chemical characteristics, outlines a general synthetic approach, and explores its reactivity. Due to the limited publicly available experimental data for this specific compound, some properties are inferred from closely related molecules, and these are explicitly noted.

Core Chemical Properties

3,5-Dibromo-4-nitropyridine is a halogenated nitropyridine derivative. The electron-withdrawing nature of the nitro group and the bromine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Physical and Chemical Data

The available quantitative data for **3,5-Dibromo-4-nitropyridine** is summarized in the table below. It is important to note that experimental data for this specific compound is scarce, and

some values are predicted or inferred from data for similar compounds.

Property	Value	Source
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	VSNCHEM[1]
Molecular Weight	281.89 g/mol	VSNCHEM[1]
CAS Number	121263-11-4	VSNCHEM[1]
Boiling Point	241 °C at 760 mmHg	Finetech Chem
Flash Point	99.5 °C	Finetech Chem
Density	2.221 g/cm ³	Finetech Chem
Appearance	Yellow to orange crystalline powder (inferred from 3-Bromo-4-nitropyridine)	Chem-Impex[2]
Melting Point	54-58 °C (for 3-Bromo-4-nitropyridine)	Chem-Impex[2]

Synthesis and Reactivity

Synthetic Approach

A definitive, detailed experimental protocol for the synthesis of **3,5-Dibromo-4-nitropyridine** is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common strategy would involve the nitration of a 3,5-dibromopyridine precursor. The challenge lies in controlling the regioselectivity of the nitration to favor the 4-position.

A generalized workflow for such a synthesis is depicted below.

A generalized workflow for the synthesis of **3,5-Dibromo-4-nitropyridine**.

Reactivity

The chemical reactivity of **3,5-Dibromo-4-nitropyridine** is dominated by the electron-deficient nature of the pyridine ring. This makes it a versatile intermediate for nucleophilic aromatic substitution (S_NAr) reactions.

- **Nucleophilic Substitution:** The bromine atoms at the 3 and 5 positions, as well as the nitro group at the 4-position, can act as leaving groups in S_NAr reactions. The specific site of substitution will depend on the nature of the nucleophile and the reaction conditions. The high electrophilicity of the carbon atoms at positions 2, 4, and 6 makes them susceptible to nucleophilic attack. The presence of strong electron-withdrawing groups activates the ring for such substitutions.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for **3,5-Dibromo-4-nitropyridine** is not widely published. The following are predicted characteristics based on the analysis of structurally similar compounds.

¹H NMR

Due to the symmetrical nature of the molecule, the two protons at the 2 and 6 positions are chemically equivalent. This would result in a single signal in the ¹H NMR spectrum. The strong electron-withdrawing effects of the two bromine atoms and the nitro group are expected to significantly deshield these protons, leading to a downfield chemical shift, likely in the aromatic region.

¹³C NMR

The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the pyridine ring:

- **C2/C6:** These equivalent carbons would appear as a single resonance.
- **C3/C5:** These equivalent carbons, bonded to bromine, would have a characteristic chemical shift.
- **C4:** The carbon atom attached to the nitro group would be significantly deshielded and appear at the lowest field.

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

- C-H stretching of the pyridine ring.
- C=N and C=C stretching vibrations of the aromatic ring.
- Asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing in the regions of 1500-1600 cm^{-1} and 1300-1370 cm^{-1} , respectively.
- C-Br stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms.

Applications in Drug Discovery and Medicinal Chemistry

Nitro-containing heterocycles are valuable precursors in the synthesis of a wide range of biologically active molecules.^{[3][4]} **3,5-Dibromo-4-nitropyridine** serves as a versatile scaffold for the generation of compound libraries for screening in drug discovery programs. The reactive sites on the molecule allow for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

While no specific signaling pathway has been directly attributed to **3,5-Dibromo-4-nitropyridine**, its derivatives could potentially modulate various cellular signaling cascades. For instance, many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a hypothetical scenario where a derivative of **3,5-Dibromo-4-nitropyridine** could act as an inhibitor in a generic kinase signaling pathway.

Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3,5-Dibromo-4-nitropyridine** is not readily available. However, based on the data for structurally similar compounds such as other brominated and

nitrated pyridines, the following precautions are advised:

- Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
- Precautionary Measures:
 - Handle in a well-ventilated area, preferably in a fume hood.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash hands thoroughly after handling.
 - Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet provided by the supplier upon acquisition of the compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **3,5-Dibromo-4-nitropyridine** are not currently published in peer-reviewed literature. Researchers should adapt general procedures for nitration of halogenated pyridines and use standard analytical techniques for characterization.

General Procedure for Nitration of a Halogenated Pyridine (Illustrative)

Disclaimer: This is an illustrative protocol and has not been optimized for **3,5-Dibromo-4-nitropyridine**. All work should be performed by trained chemists in a suitable laboratory setting.

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

- **Addition of Nitrating Agent:** Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- **Substrate Addition:** Dissolve 3,5-dibromopyridine in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, keeping the temperature below 10 °C.
- **Reaction:** Allow the reaction mixture to stir at a controlled temperature (this will require optimization) for a specified time, monitoring the reaction progress by TLC or GC-MS.
- **Work-up:** Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
- **Isolation:** Filter the solid precipitate, wash with cold water, and dry under vacuum.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Workflow for Compound Characterization

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